molecular formula C19H23NO B4004775 2-phenyl-N-(3-phenylpropyl)butanamide

2-phenyl-N-(3-phenylpropyl)butanamide

Cat. No.: B4004775
M. Wt: 281.4 g/mol
InChI Key: SXIUAIIOTPDKMU-UHFFFAOYSA-N
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Description

2-phenyl-N-(3-phenylpropyl)butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide backbone with phenyl groups attached to the nitrogen and the third carbon of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(3-phenylpropyl)butanamide typically involves the reaction of butanoyl chloride with 3-phenylpropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Butanoyl chloride+3-phenylpropylamineThis compound+HCl\text{Butanoyl chloride} + \text{3-phenylpropylamine} \rightarrow \text{this compound} + \text{HCl} Butanoyl chloride+3-phenylpropylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common methods used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(3-phenylpropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-phenyl-N-(3-phenylpropyl)butylamine.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-phenyl-N-(3-phenylpropyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(3-phenylpropyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may modulate pain pathways by interacting with opioid receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-propylbutanamide
  • N-benzyl-N-phenylbutanamide
  • N-phenyl-N-(2-phenylethyl)butanamide

Uniqueness

2-phenyl-N-(3-phenylpropyl)butanamide is unique due to the specific positioning of the phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-phenyl-N-(3-phenylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-2-18(17-13-7-4-8-14-17)19(21)20-15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14,18H,2,9,12,15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIUAIIOTPDKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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